1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline. This reaction is carried out under tetrahydrofuran solvent medium, yielding the final compound with good efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and improved yields. Additionally, solvent-free conditions and the use of recyclable catalysts can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents and conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
- 2-methyl-3-acetylquinoline
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both pyrazole and quinoline moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-12-13-18-20(14-16)25-15-19-23(17-8-4-3-5-9-17)26-27(24(18)19)21-10-6-7-11-22(21)28-2/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUYOHZVRBQYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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